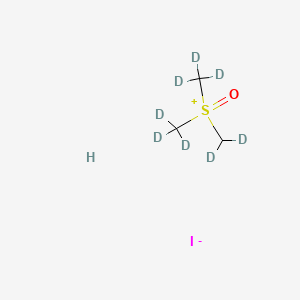
Tri(methyl-d3)-sulfoxonium Iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tri(methyl-d3)-sulfoxonium iodide is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium atoms allows for more precise measurements and analyses in various chemical and biological experiments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tri(methyl-d3)-sulfoxonium iodide typically involves the reaction of deuterated methyl iodide (CD3I) with dimethyl sulfoxide (DMSO). The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The general reaction can be represented as follows:
[ \text{CD}_3\text{I} + \text{DMSO} \rightarrow \text{(CD}_3\text{)}_3\text{S}+\text{I}- ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities.
化学反应分析
Types of Reactions
Tri(methyl-d3)-sulfoxonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form sulfides.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfoxonium compounds depending on the nucleophile used.
科学研究应用
Tri(methyl-d3)-sulfoxonium iodide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in NMR spectroscopy.
Biology: Employed in studies involving enzyme mechanisms and metabolic pathways.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials.
作用机制
The mechanism by which Tri(methyl-d3)-sulfoxonium iodide exerts its effects is primarily through its interactions with other molecules in chemical reactions. The deuterium atoms in the compound provide a unique isotopic signature that can be detected using NMR spectroscopy. This allows researchers to track the compound’s behavior and interactions in various environments. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being studied.
相似化合物的比较
Similar Compounds
- Methyl-d3 iodide (CD3I)
- Deuterated dimethyl sulfoxide (DMSO-d6)
- Tri(methyl-d9)-sulfonium iodide
Uniqueness
Tri(methyl-d3)-sulfoxonium iodide is unique due to its specific isotopic composition and its ability to act as a versatile reagent in various chemical reactions. Its deuterium atoms provide distinct advantages in NMR spectroscopy, making it a valuable tool in scientific research. Compared to other similar compounds, it offers a balance of stability and reactivity, which is essential for many experimental applications.
属性
分子式 |
C3H11IOS |
|---|---|
分子量 |
231.15 g/mol |
InChI |
InChI=1S/C3H9OS.HI.H2/c1-5(2,3)4;;/h1-3H3;2*1H/q+1;;/p-1/i1D2,2D3,3D3;;1+1 |
InChI 键 |
ZTOJWJQQBYDXBP-PSSUZPBCSA-M |
手性 SMILES |
[2HH].[2H]C([2H])[S+](=O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[I-] |
规范 SMILES |
[HH].C[S+](=O)(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



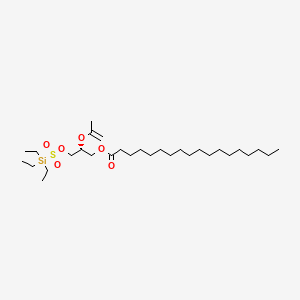
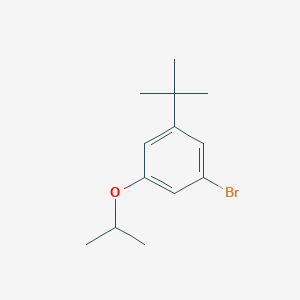
![N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester](/img/structure/B13855279.png)

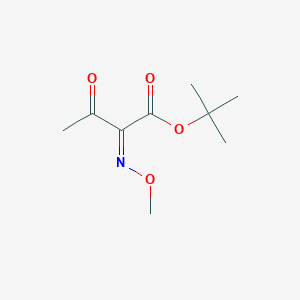
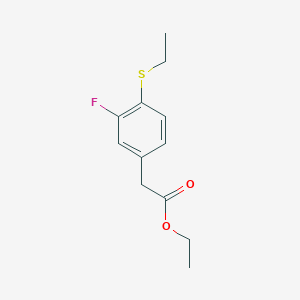
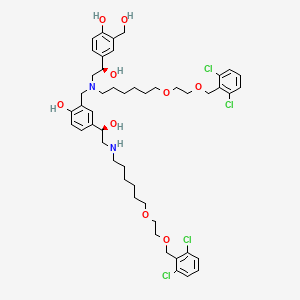
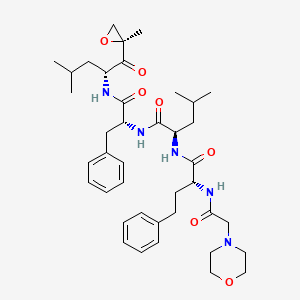
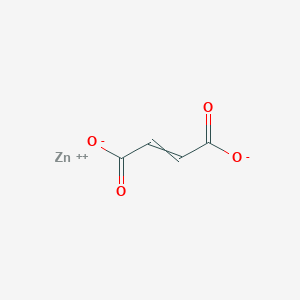
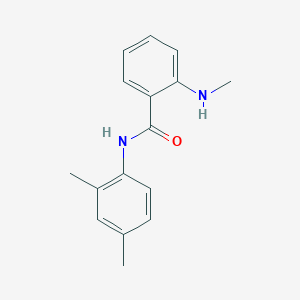
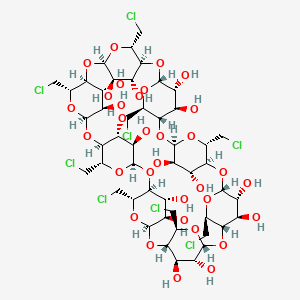
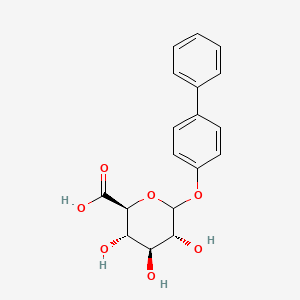
![2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3](/img/structure/B13855315.png)
